

# Pamiparib safety profile comparison other PARPi

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## Compound Focus: Pamiparib

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## Pamiparib Safety Profile Overview

The table below summarizes the safety data for **pamiparib** from key clinical trials. The profile is consistent with the known class effects of PARP inhibitors, with gastrointestinal and hematological events being most common.

Adverse Event	Incidence (Any Grade)	Incidence (Grade $\geq 3$ )	Trial Details / Context
Nausea	50% - 69.3% [1] [2]	~2% (as a DLT) [1]	Most common adverse event; primary dose-limiting toxicity (DLT) during escalation [1].
Fatigue	33% - 48.5% [1] [2]	5% [2]	One case of Grade 3 fatigue was reported as a DLT [1].
Anaemia	20% - 35.6% [1] [2]	13% - 24.8% [1] [2]	Most common Grade $\geq 3$ adverse event [1].
Vomiting	15% [2]	Information missing	Information missing

Adverse Event	Incidence (Any Grade)	Incidence (Grade $\geq 3$ )	Trial Details / Context
Neutropenia	13% [2]	8% [2]	Information missing
Thrombocytopenia	Information missing	Information missing	Not frequently highlighted in available pamiparib studies [2].
Increased Creatinine	Information missing	Information missing	Not frequently highlighted in available pamiparib studies [2].
Transaminitis	Information missing	Information missing	Not frequently highlighted in available pamiparib studies [2].

## Comparison with Other PARP Inhibitors

An expert review notes that the toxicity profiles of PARP inhibitors correlate with their potency in trapping the PARP-DNA complex [2]. The table below contextualizes **pamiparib**'s profile against other agents in the class, based on cross-trial observations.

PARP Inhibitor	Notable Safety Profile characteristics
<b>Pamiparib</b>	Expected profile includes nausea, fatigue, anemia; hematological toxicities (anemia, neutropenia) noted [2].
<b>Rucaparib</b>	Associated with increased creatinine (any grade: 15%) and transaminitis (any grade: 34%; Grade 3: 10%) [2].
<b>Niraparib</b>	Higher incidence of hematological toxicities: thrombocytopenia (any grade: 61%, Grade $\geq 3$ : 34%), anemia (any grade: 50%, Grade $\geq 3$ : 25%), and neutropenia (any grade: 30%, Grade $\geq 3$ : 20%) [2].
<b>Olaparib</b>	Well-characterized safety profile with GI and hematological events [2]. (Specific comparative rates not provided in search results).

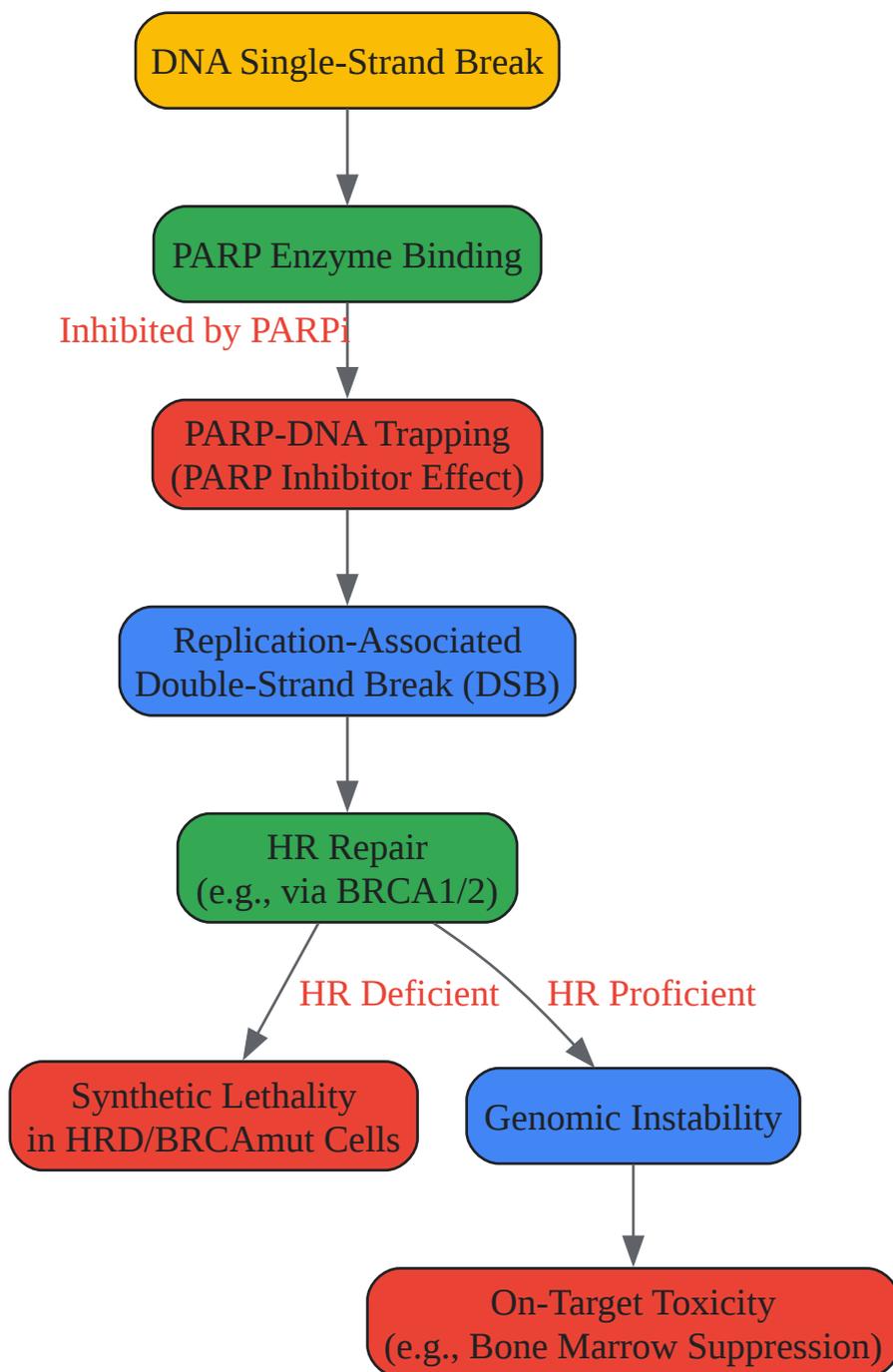
A key consideration for all PARP inhibitors, including **pamiparib**, is the increased risk of developing **myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML)** [2].

## Mechanisms and Experimental Context

### PARP Inhibition and Safety Mechanisms

The differential safety profiles among PARP inhibitors are thought to be linked to their varying strengths in "PARP-DNA trapping"—a mechanism where the inhibitor stabilizes PARP enzymes on damaged DNA, creating cytotoxic complexes that are more potent than catalytic inhibition alone [3] [1] [2]. Agents with higher trapping potency are generally associated with increased hematological toxicity [2].

The following diagram illustrates the core mechanism of action and its connection to both efficacy and safety.



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## Key Experimental Protocols for Safety Assessment

The safety data for **pamiparib** was characterized through standardized clinical trial designs:

- **Phase I Dose-Escalation (NCT02361723):** This first-in-human study established the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D). Safety was the primary endpoint, with patients monitored for dose-limiting toxicities (DLTs) over the first 21-day cycle. The MTD was defined as the dose at which  $\geq 2$  DLTs occurred in a cohort of 3-6 patients [1].
- **Phase Ib/II Combination Studies (NCT03150862):** These trials evaluated **pamiparib** with radiotherapy and/or temozolomide in glioblastoma patients. The primary focus was on determining the safety, tolerability, and recommended phase II doses for these specific combinations. Toxicity was assessed via continuous monitoring of treatment-emergent adverse events (TEAEs) [3].

## Key Takeaways for Professionals

- **Differentiated Profile:** **Pamiparib**'s safety profile is consistent with the PARP inhibitor class but may offer a different hematological toxicity incidence compared to agents like niraparib [2].
- **Dosing Considerations:** The recommended dose is 60 mg twice daily. Dose reductions and interruptions are effective strategies for managing hematological toxicities, which are often reversible [3] [1].
- **Unique Property:** **Pamiparib** is not a substrate for P-glycoprotein (P-gp), which may influence its tissue distribution and potentially its safety and efficacy profile, particularly in penetrating the blood-brain barrier [4] [3] [1].

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